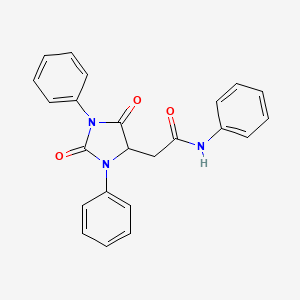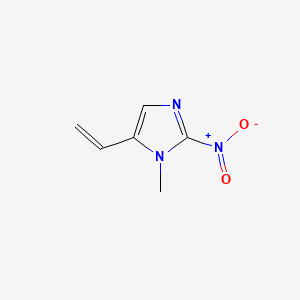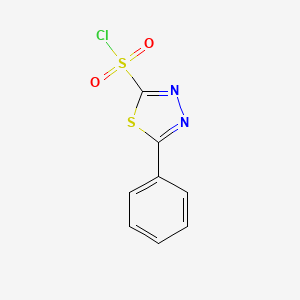
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the hydantoin family, which is characterized by a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the hydantoin ring. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl groups and the hydantoin ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
科学研究应用
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Diphenylhydantoin: A simpler analog with similar structural features but lacking the phenylaminocarbonylmethyl group.
5-Phenylhydantoin: Another related compound with a single phenyl group attached to the hydantoin ring.
Uniqueness
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE stands out due to the presence of the phenylaminocarbonylmethyl group, which enhances its chemical reactivity and potential applications. This unique structural feature allows for more diverse chemical modifications and interactions compared to its simpler analogs.
属性
分子式 |
C23H19N3O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-(2,5-dioxo-1,3-diphenylimidazolidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(24-17-10-4-1-5-11-17)16-20-22(28)26(19-14-8-3-9-15-19)23(29)25(20)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,27) |
InChI 键 |
LBNHTXSUTXTYHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-nitrobenzylidene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B8559897.png)
![(1S)-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B8559905.png)






![4-[2-(Methylthio)ethylamino]phenyl methyl sulfone](/img/structure/B8559946.png)


